molecular formula C12H16N2O3S2 B6631493 5-cyano-2-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide

5-cyano-2-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide

Cat. No.: B6631493
M. Wt: 300.4 g/mol
InChI Key: HDAJKMCFXZUGRW-UHFFFAOYSA-N
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Description

5-cyano-2-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzenesulfonamide core, which is known for its diverse biological activities and utility in drug design.

Properties

IUPAC Name

5-cyano-2-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-9-4-5-11(7-13)6-12(9)19(16,17)14-10(2)8-18(3)15/h4-6,10,14H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAJKMCFXZUGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)S(=O)(=O)NC(C)CS(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-2-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group.

    Alkylation: Addition of the 1-methylsulfinylpropan-2-yl group.

    Cyanation: Introduction of the cyano group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-cyano-2-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfinyl group to a sulfone.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Replacement of functional groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone derivative, while reduction of the cyano group produces an amine derivative.

Scientific Research Applications

5-cyano-2-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyano-2-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: Compounds with similar core structures but different substituents.

    Sulfonylureas: Compounds with a sulfonamide group linked to a urea moiety.

    Sulfonamides: A broader class of compounds containing the sulfonamide functional group.

Uniqueness

5-cyano-2-methyl-N-(1-methylsulfinylpropan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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